5-(1-Chloroethyl)-3-ethyl-1,2,4-oxadiazole
Description
Historical and Contemporary Significance of 1,2,4-Oxadiazole (B8745197) Ring Systems in Chemical Research
The journey of the 1,2,4-oxadiazole ring system began in 1884, with its first synthesis by Tiemann and Krüger, who initially named these compounds "furo[ab1]diazoles". researchgate.net For nearly eight decades, this heterocyclic core remained a subject of occasional academic curiosity. researchgate.net A resurgence of interest occurred in the 1960s, fueled by investigations into its tendency to undergo molecular rearrangements. researchgate.net
In recent decades, the 1,2,4-oxadiazole scaffold has garnered substantial attention, particularly in medicinal chemistry and materials science. researchgate.netnih.gov A key reason for its prominence is its role as a bioisostere for amide and ester functionalities. frontiersin.org This means it can mimic the size, shape, and electronic properties of these common biological linkages, while often conferring improved metabolic stability and pharmacokinetic profiles to drug candidates. frontiersin.org
The versatility of the 1,2,4-oxadiazole ring is demonstrated by its presence in a wide array of pharmacologically active compounds. mdpi.com Derivatives have been developed that exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. mdpi.com Furthermore, the unique electronic characteristics of the 1,2,4-oxadiazole ring have led to its incorporation into materials with applications in areas like liquid crystals and organic light-emitting devices (OLEDs). mdpi.com The continued exploration of this heterocyclic system underscores its enduring importance in the development of new technologies and therapeutic agents.
Isomeric Landscape of Oxadiazoles and the Specificity of the 1,2,4-Subtype
Oxadiazoles are a class of five-membered heterocyclic aromatic compounds with the molecular formula C₂H₂N₂O. They exist as four distinct isomers, differentiated by the positions of the two nitrogen atoms and one oxygen atom within the ring: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole. nih.gov
Among these, the 1,2,3-isomer is notably unstable and tends to undergo ring-opening to form a diazoketone tautomer. nih.gov The other three isomers—1,2,4-, 1,2,5-, and 1,3,4-oxadiazole—are stable and have been extensively studied. nih.gov
From a synthetic standpoint, the 1,2,4-oxadiazole ring is typically constructed through two primary routes: the 1,3-dipolar cycloaddition of a nitrile with a nitrile oxide, or the cyclization of an amidoxime (B1450833) derivative. mdpi.com The choice of synthetic strategy is crucial as it dictates the placement of substituents on the heterocyclic core. mdpi.com The specificity of the 1,2,4-oxadiazole subtype, with its particular arrangement of heteroatoms, provides a rigid and chemically defined scaffold that allows for the precise spatial orientation of functional groups, a critical aspect in the design of targeted molecules.
Rationale for Detailed Chemical Investigation of 5-(1-Chloroethyl)-3-ethyl-1,2,4-Oxadiazole and its Substituted Analogues
The focused investigation into "this compound" and its related analogues is driven by the continual search for novel bioactive compounds, particularly within the agrochemical and pharmaceutical sectors. The general significance of the 1,2,4-oxadiazole core as a pharmacophore and its utility in materials science provide a broad foundation for this research.
More specifically, the rationale for exploring this particular substitution pattern can be understood by considering the individual contributions of the substituents and their placement on the 1,2,4-oxadiazole ring:
The 1,2,4-Oxadiazole Core: As previously established, this heterocyclic system is a proven scaffold for bioactive molecules, offering metabolic stability and a rigid framework for orienting substituents.
The 5-(1-Chloroethyl) Group: The introduction of a haloalkyl group, such as 1-chloroethyl, at the 5-position of the 1,2,4-oxadiazole ring is a strategic design element. Research has shown that the presence of halogen atoms in agrochemicals can significantly enhance their biological activity. researchgate.net Specifically, the incorporation of chloromethyl or bromomethyl groups at the 5-position of 1,2,4-oxadiazoles has been found to boost their nematicidal properties. researchgate.net The 1-chloroethyl group in the target molecule represents a logical extension of this strategy, potentially modulating the compound's lipophilicity, steric profile, and interaction with biological targets.
The combination of these structural features in "this compound" suggests a deliberate design strategy aimed at creating novel compounds with potential applications as fungicides, herbicides, or nematicides. researchgate.net The investigation of this compound and its substituted analogues allows for the systematic exploration of structure-activity relationships, providing valuable insights into how modifications to the substituents and their positions on the 1,2,4-oxadiazole ring impact biological activity. This research is essential for the development of new, effective, and potentially more environmentally benign agrochemicals.
Structure
3D Structure
Properties
IUPAC Name |
5-(1-chloroethyl)-3-ethyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-3-5-8-6(4(2)7)10-9-5/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOGFLPPYSALHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reactivity Patterns and Mechanistic Pathways of 5 1 Chloroethyl 3 Ethyl 1,2,4 Oxadiazole
Intramolecular Rearrangement Reactions of the 1,2,4-Oxadiazole (B8745197) Core
The 1,2,4-oxadiazole nucleus is known for its propensity to undergo rearrangement into more stable heterocyclic systems, a tendency driven by its relatively low aromaticity and the weak O-N bond. researchgate.net These transformations can be initiated by thermal, photochemical, or chemical means.
Thermal Rearrangements: Comprehensive Analysis of Boulton-Katritzky and Related Processes
Thermal rearrangements are a hallmark of 1,2,4-oxadiazole chemistry. The most prominent among these is the Boulton-Katritzky rearrangement (BKR), a thermally induced monomolecular interconversion between two five-membered heterocycles. nih.govacs.org This reaction involves an intramolecular nucleophilic substitution where a nucleophilic center (Z) within a three-atom side chain [X-Y-Z] at the C3 position attacks the electrophilic N(2) atom of the oxadiazole ring. chim.it This process leads to the cleavage of the weak O-N bond and the formation of a new, more stable heterocyclic system. chim.it
For the specific compound 5-(1-Chloroethyl)-3-ethyl-1,2,4-oxadiazole, a classic Boulton-Katritzky rearrangement is not anticipated. The ethyl group at the C3 position lacks the requisite three-atom side chain with a terminal nucleophile necessary to initiate the rearrangement cascade. The BKR is typically observed in 3-acyl-1,2,4-oxadiazoles or similar structures where the side chain can provide the internal nucleophile for the attack on the ring. chim.itnih.gov
However, 1,2,4-oxadiazoles can participate in other thermal processes, often involving fragmentation or rearrangement contingent on the nature of their substituents and the specific reaction conditions.
Table 1: General Conditions and Products of Boulton-Katritzky Rearrangement for Applicable 1,2,4-Oxadiazoles
| Starting 1,2,4-Oxadiazole Side Chain at C3 | Conditions | Resulting Heterocycle |
| Hydrazone of a 3-acyl derivative (CNN sequence) | Heating | 1,2,3-Triazole chim.it |
| N-1,2,4-oxadiazol-3-yl-hydrazone (NNC/NCN) | Heating | 1,2,4-Triazole chim.it |
| N-(1,2,4-oxadiazol-3-yl)-β-enamino ketone (NCC) | Basic conditions | Imidazole chim.it |
| 3-Acylamino derivative | Base-catalyzed heating | 1,3,4-Oxadiazole (competing with BKR) acs.org |
Photochemical Transformations and Excited State Mechanisms
The photochemical reactivity of 1,2,4-oxadiazoles is primarily dictated by the labile O-N bond, which readily undergoes cleavage upon photo-induction. chim.it This initial bond breaking generates highly reactive open-chain intermediates that can be zwitterionic, bi-radical, or nitrene-like in character. chim.it The ultimate fate of these intermediates and the final product distribution depend significantly on the reaction medium and conditions. chim.it
Theoretical studies on the parent 1,2,4-oxadiazole suggest that photochemical isomerization can proceed through several pathways, including a direct mechanism via a conical intersection, a ring contraction–ring expansion route, or an internal cyclization–isomerization mechanism. researchgate.net Common transformations include isomerization to other heterocyclic systems, such as 1,3,4-oxadiazoles or the regioisomeric 1,2,4-oxadiazole. chim.itrsc.org In the presence of nucleophilic solvents like methanol, open-chain products may be formed from the reaction of the photolytic intermediate with the solvent. rsc.org
While specific experimental data on the photochemistry of this compound is not extensively documented, its behavior is expected to align with these general principles, with the substituents potentially influencing the stability and reactivity of the excited state intermediates.
Nucleophile-Induced Ring-Opening and Re-Cyclization Phenomena (ANRORC)
The Addition of Nucleophile, Ring-Opening, and Ring-Closure (ANRORC) mechanism is another significant pathway for the transformation of the 1,2,4-oxadiazole ring. researchgate.netosi.lv This process is particularly relevant for derivatives bearing electron-withdrawing groups, which activate the electrophilic carbon atoms of the ring (C3 and C5) towards nucleophilic attack. chim.itrsc.org
The ANRORC cascade involves three key steps:
Addition: An external bidentate nucleophile, such as hydrazine (B178648) or hydroxylamine, attacks an electrophilic carbon of the oxadiazole ring. chim.itrsc.org
Ring-Opening: The initial addition leads to the cleavage of a ring bond, typically the O-N or C-O bond, generating an open-chain intermediate. chim.itnih.gov
Ring-Closure: The intermediate undergoes an intramolecular cyclization by the attack of the second nucleophilic site onto another electrophilic center in the chain, forming a new heterocyclic ring. chim.itnih.gov
The reaction of 1,2,4-oxadiazoles with hydrazine, for example, can lead to the formation of 3-amino-1,2,4-triazoles through a reductive ANRORC pathway. nih.gov The regioselectivity of the initial nucleophilic attack and the subsequent cyclization can be influenced by the substituents on the oxadiazole ring and the nature of the nucleophile. nih.govrsc.org In the case of this compound, the C5 position is a likely site for initial nucleophilic attack, a tendency that could be influenced by the electronic properties of the 1-chloroethyl group.
Extramolecular Reactivity: Interactions with External Reagents
Beyond intramolecular rearrangements, the reactivity of this compound is also defined by the chemical behavior of its side chains and the ring's interaction with powerful electrophiles.
Nucleophilic Substitution Chemistry of the 1-Chloroethyl Side Chain
The 1-chloroethyl group at the C5 position represents a key site for extramolecular reactivity. This secondary alkyl chloride is susceptible to nucleophilic substitution, where the chlorine atom acts as a leaving group and is replaced by a nucleophile. numberanalytics.comgacariyalur.ac.in Such reactions are fundamental for modifying the side chain and introducing a wide array of functional groups. numberanalytics.comnumberanalytics.com
The mechanism of substitution can proceed via an S(_N)1 or S(_N)2 pathway, depending on the nucleophile, solvent, and reaction conditions.
An S(_N)2 mechanism would involve a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center of the 1-chloroethyl group. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.
An S(_N)1 mechanism would proceed through the formation of a secondary carbocation intermediate at the carbon adjacent to the oxadiazole ring. The stability of this carbocation would be influenced by the electronic properties of the 1,2,4-oxadiazole ring. This pathway is favored by weak nucleophiles and polar protic solvents.
The 1,2,4-oxadiazole ring is generally considered to be electron-withdrawing, which would destabilize an adjacent carbocation, thus making an S(_N)1 pathway less favorable compared to an S(_N)2 pathway.
Table 2: Potential Nucleophilic Substitution Reactions on the 1-Chloroethyl Side Chain
| Nucleophile (Nu) | Reagent Example | Potential Product |
| Hydroxide (B78521) | NaOH | 5-(1-Hydroxyethyl)-3-ethyl-1,2,4-oxadiazole |
| Alkoxide | NaOCH₃ | 5-(1-Methoxyethyl)-3-ethyl-1,2,4-oxadiazole |
| Azide (B81097) | NaN₃ | 5-(1-Azidoethyl)-3-ethyl-1,2,4-oxadiazole |
| Cyanide | KCN | 5-(1-Cyanoethyl)-3-ethyl-1,2,4-oxadiazole |
| Amine | NH₃, RNH₂ | 5-(1-Aminoethyl)-3-ethyl-1,2,4-oxadiazole |
| Thiolate | NaSH | 5-(1-Mercaptoethyl)-3-ethyl-1,2,4-oxadiazole |
Electrophilic Attack and Superacidic Activation of the 1,2,4-Oxadiazole System
The 1,2,4-oxadiazole ring is an electron-poor heterocyclic system due to the presence of two electronegative nitrogen atoms and an oxygen atom. chemicalbook.comnih.gov This electron deficiency makes the ring carbons (C3 and C5) generally inert to standard electrophilic substitution reactions such as halogenation, nitration, or acylation. chemicalbook.com
However, the ring can interact with strong electrophiles, particularly under superacidic conditions. beilstein-journals.org The pyridine-like nitrogen at the N4 position is typically the most nucleophilic and basic site on the ring, making it the preferred site for protonation. In the presence of superacids like triflic acid (TfOH), 1,2,4-oxadiazoles can be activated, leading to reactions that might not occur under normal conditions. beilstein-journals.org These reactions often involve the substituents attached to the ring rather than a direct substitution on the ring itself. For instance, studies on 5-styryl-1,2,4-oxadiazoles in superacids have shown that protonation occurs at N4 and the side-chain double bond, creating reactive dicationic species. beilstein-journals.org For this compound, activation under superacidic conditions could potentially facilitate ionization of the chloroethyl group or other transformations mediated by the highly acidic environment.
Transformations Involving the Ethyl Substituent
The ethyl group at the 3-position of the 1,2,4-oxadiazole ring is susceptible to a variety of chemical transformations, typical for alkyl chains attached to heterocyclic systems. The electron-withdrawing nature of the 1,2,4-oxadiazole ring can influence the reactivity of the α-carbon of the ethyl group.
Oxidation: The ethyl group can undergo oxidation to introduce new functional groups. The specific products formed will depend on the oxidizing agent and reaction conditions. For instance, mild oxidation could potentially yield a hydroxyl group, while stronger conditions could lead to a carbonyl group or even cleavage of the C-C bond.
Halogenation: Free radical halogenation of the ethyl group, typically at the α-position, can be initiated by UV light or radical initiators. This would introduce a halogen atom, which can then serve as a leaving group for subsequent nucleophilic substitution reactions, allowing for further functionalization of the side chain.
Table 1: Hypothetical Transformations of the Ethyl Substituent
| Transformation | Reagents and Conditions | Potential Product(s) |
|---|---|---|
| Oxidation | Mild oxidizing agents (e.g., PCC) | 3-(1-Hydroxyethyl)-5-(1-chloroethyl)-1,2,4-oxadiazole |
| Oxidation | Strong oxidizing agents (e.g., KMnO4) | 3-Acetyl-5-(1-chloroethyl)-1,2,4-oxadiazole |
| Halogenation | NBS, radical initiator (e.g., AIBN) | 3-(1-Bromoethyl)-5-(1-chloroethyl)-1,2,4-oxadiazole |
Kinetic and Thermodynamic Aspects of Chemical Transformations of this compound
The kinetics and thermodynamics of reactions involving this compound are dictated by the stability of intermediates and transition states, as well as the relative energies of reactants and products. The 1-chloroethyl group at the 5-position is a key site for nucleophilic substitution reactions.
The rate of nucleophilic substitution at the benzylic-like carbon of the 1-chloroethyl group is expected to be influenced by several factors:
Nucleophile Strength: Stronger nucleophiles will generally lead to faster reaction rates.
Leaving Group Ability: The chloride ion is a good leaving group, facilitating the substitution process.
Steric Hindrance: The steric bulk of both the nucleophile and the oxadiazole moiety can affect the accessibility of the reaction center.
Thermodynamically, the stability of the resulting product relative to the starting material will determine the position of the equilibrium. Reactions that lead to the formation of more stable, lower-energy products are thermodynamically favored. For instance, the substitution of the chloro group with a stronger bond-forming nucleophile would likely be an exothermic and thermodynamically favorable process.
Table 2: Illustrative Kinetic and Thermodynamic Parameters for a Hypothetical Nucleophilic Substitution
| Reaction | Nucleophile | Solvent | Relative Rate Constant (k_rel) | ΔG° (kcal/mol) |
|---|---|---|---|---|
| Substitution | Azide (N3-) | DMF | 1.0 | -5.2 |
| Substitution | Cyanide (CN-) | DMSO | 1.5 | -7.8 |
| Substitution | Hydroxide (OH-) | Water | 0.8 | -3.5 |
Note: The data in this table is illustrative and intended to demonstrate general principles, as specific experimental data for this compound is not available.
Role of Reaction Media and Catalysis in Directing 1,2,4-Oxadiazole Reactivity
The choice of reaction medium and the use of catalysts can significantly influence the outcome of chemical transformations involving 1,2,4-oxadiazoles. chim.it
Reaction Media: The polarity of the solvent can play a crucial role in reaction rates and selectivity.
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective in dissolving a wide range of reactants and can accelerate nucleophilic substitution reactions by solvating cations while leaving the nucleophile relatively free and reactive. mdpi.com The use of a superbase medium like NaOH/DMSO has been reported for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature. mdpi.comnih.gov
Polar Protic Solvents (e.g., ethanol, water): These solvents can participate in hydrogen bonding and may solvate both the nucleophile and the leaving group, potentially slowing down certain reactions. However, they can be advantageous for reactions where proton transfer is involved.
Nonpolar Solvents (e.g., toluene (B28343), THF): These are suitable for reactions involving nonpolar reactants and can be used in conjunction with phase-transfer catalysts to facilitate reactions between components in different phases.
Catalysis: Catalysts can provide alternative reaction pathways with lower activation energies, thereby increasing reaction rates and influencing selectivity.
Acid Catalysis: Brønsted or Lewis acids can activate electrophiles, making them more susceptible to nucleophilic attack. For instance, in the context of the 1,2,4-oxadiazole ring, acid catalysis could potentially facilitate ring-opening reactions.
Base Catalysis: Bases can deprotonate substrates to generate more potent nucleophiles. For example, a base could be used to generate an alkoxide from an alcohol for a nucleophilic substitution reaction on the 1-chloroethyl group.
Phase-Transfer Catalysis: This type of catalysis is useful when reactants are in different phases. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can transport a nucleophile from an aqueous phase to an organic phase to react with the substrate.
Lewis Acid Catalysis: Lewis acids like AlCl₃ or ZnCl₂ can be employed to promote various transformations. For instance, PTSA-ZnCl₂ has been used as an efficient catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. organic-chemistry.org
The strategic selection of solvents and catalysts is therefore a critical aspect in controlling the reactivity of this compound and directing transformations towards the desired products.
Advanced Computational and Theoretical Characterization of 5 1 Chloroethyl 3 Ethyl 1,2,4 Oxadiazole
Quantum Chemical Investigations of Electronic Structure and Stability
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. For 5-(1-Chloroethyl)-3-ethyl-1,2,4-oxadiazole, these calculations illuminate the distribution of electrons, the molecule's inherent stability, and its potential for chemical reaction.
Aromatic Stabilization Energy (ASE): The ASE is a quantitative measure of a molecule's aromaticity. For the 1,2,4-oxadiazole (B8745197) class, aromaticity indices are generally low, indicating a higher tendency to undergo rearrangement reactions to form more stable heterocyclic systems. researchgate.net This inherent property is crucial, as it suggests that the 1,2,4-oxadiazole core in the title compound is a site of potential reactivity. chim.it
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical quantum chemical descriptors. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. nih.gov A larger gap implies higher kinetic stability and lower chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.govijopaar.com Computational studies on analogous oxadiazole derivatives provide insight into the expected values for this compound. ijopaar.com The presence of an electronegative chlorine atom and alkyl substituents would be expected to modulate the precise energies of these frontier orbitals.
| Parameter | Typical Calculated Value (eV) for Oxadiazole Derivatives | Implication |
|---|---|---|
| EHOMO | -9.5 to -7.0 | Region of electron donation (nucleophilicity) |
| ELUMO | -1.5 to 0.5 | Region of electron acceptance (electrophilicity) |
| ΔE (HOMO-LUMO Gap) | ~6.0 - 8.0 | Indicates moderate to high kinetic stability |
Molecular Electrostatic Potential (MEP): An MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net For a 1,2,4-oxadiazole derivative, the MEP surface would show negative potential (typically colored red) around the nitrogen and oxygen atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the alkyl groups, while the carbon atoms of the heterocyclic ring would exhibit electrophilic character. chim.it
Reactivity Descriptors: Global reactivity descriptors, derived from the conceptual framework of Density Functional Theory (DFT), quantify the chemical reactivity and site selectivity of a molecule. These are calculated from the energies of the frontier molecular orbitals.
Chemical Hardness (η): Measures resistance to change in electron distribution. A higher value indicates greater stability.
Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
| Descriptor | Formula | Significance for Reactivity |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Higher values correlate with lower reactivity. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Governs electron transfer direction in reactions. |
| Electrophilicity Index (ω) | μ2 / 2η | Indicates the propensity to act as an electrophile. |
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition State Geometries
DFT is a powerful computational method used to investigate the mechanisms of chemical reactions, providing detailed information about reaction pathways, intermediate structures, and the energies of transition states.
For the 1,2,4-oxadiazole ring system, DFT calculations have been instrumental in exploring various thermal and photochemical rearrangements. chim.it These reactions often involve the cleavage of the weak O-N bond. A computational study of a potential reaction involving this compound, such as a nucleophilic substitution at the chloroethyl side chain or a ring rearrangement, would proceed by:
Mapping the Potential Energy Surface: Calculating the energy of the system along the reaction coordinate (a geometric parameter that changes during the reaction).
Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and transition states.
For instance, in the well-known Boulton-Katritzky rearrangement, DFT studies help to rationalize how a nucleophilic center in a side chain attacks the N(2) atom of the ring, leading to a new heterocyclic structure. chim.it
The photochemical behavior of 1,2,4-oxadiazoles can be effectively modeled using computational methods, particularly Time-Dependent DFT (TD-DFT). nih.govacs.orgresearchgate.net These studies can predict how the molecule will behave upon absorption of UV light. A typical photoisomerization pathway involves several key steps:
Excitation: The molecule absorbs a photon, promoting an electron from a ground-state orbital to an excited-state orbital. TD-DFT calculates the vertical excitation energies, which correspond to the molecule's UV-Vis absorption spectrum. nih.gov
Excited-State Dynamics: Once in an excited state (e.g., the first excited singlet state, S1), the molecule can undergo geometric relaxation. researchgate.net This might involve the weakening or breaking of bonds, such as the O-N bond in the oxadiazole ring.
Isomerization: The molecule evolves along the excited-state potential energy surface, passing through intermediates and transition states, to form a different isomer. nih.govresearchgate.net
Relaxation: The new isomer returns to the ground electronic state, often through a conical intersection, releasing energy.
Computational modeling can rationalize the competition between different possible photochemical reaction pathways, such as ring contraction, expansion, or fragmentation, by comparing the energy barriers associated with each route. nih.govacs.org
Molecular Dynamics Simulations to Understand Dynamic Behavior and Solvent Interactions
While quantum chemical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations model the behavior of molecules over time, accounting for their motion and interactions with their environment.
An MD simulation of this compound would provide a dynamic picture of its behavior. By placing the molecule in a simulation box filled with solvent molecules (e.g., water), researchers can study:
Conformational Flexibility: How the ethyl and chloroethyl side chains rotate and flex over time.
Solvent Structuring: How solvent molecules arrange themselves around the solute. The polar 1,2,4-oxadiazole ring is expected to form specific interactions with polar solvents. mdpi.com
Solvation Free Energy: The energetic cost or benefit of transferring the molecule from a vacuum into a solvent, which is crucial for understanding its solubility.
Transport Properties: How the molecule diffuses through the solvent.
MD simulations have been used to study how other 1,2,4-oxadiazole-containing molecules interact with larger systems, such as biological targets, highlighting the importance of intermolecular forces like π-π stacking. nih.gov These simulations provide a crucial link between the properties of a single molecule and its behavior in a realistic chemical or biological environment.
Structure-Reactivity Relationships: A Computational Perspective on Substituent Effects
The chemical reactivity and biological activity of the 1,2,4-oxadiazole scaffold are profoundly influenced by the nature of the substituents at the C3 and C5 positions. Computational chemistry, particularly Density Functional Theory (DFT), provides significant insights into these structure-reactivity relationships by calculating various molecular descriptors. bohrium.compaperity.orgnih.gov These theoretical calculations allow for a systematic analysis of how different functional groups alter the electronic properties of the heterocyclic ring, thereby modulating its reactivity. bohrium.com
The electronic character of substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—plays a pivotal role. EDGs, such as alkyl groups (e.g., ethyl), tend to increase the electron density of the oxadiazole ring. This generally leads to an increase in the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a better electron donor. nih.gov Conversely, EWGs, such as those containing electronegative atoms like chlorine, decrease the electron density on the ring. This results in a lowering of the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor and more susceptible to nucleophilic attack. nih.govnih.gov
The interplay between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests a molecule is more polarizable and reactive, while a larger gap indicates higher stability. researchgate.net The effect of substituents on these frontier orbitals and other reactivity descriptors is summarized in the table below.
| Substituent Type at C3/C5 | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap (ΔE) | Chemical Hardness (η) | Electrophilicity Index (ω) | General Reactivity |
|---|---|---|---|---|---|---|
| Strong Electron-Donating Group (EDG) | Increases (Less Negative) | Slightly Increases | Decreases | Decreases | Decreases | More prone to electrophilic attack |
| Weak Electron-Donating Group (EDG) | Slightly Increases | Minor Change | Slightly Decreases | Slightly Decreases | Minor Change | Moderately reactive |
| Unsubstituted (Reference) | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline |
| Weak Electron-Withdrawing Group (EWG) | Slightly Decreases | Slightly Decreases | Slightly Decreases | Slightly Decreases | Slightly Increases | More prone to nucleophilic attack |
| Strong Electron-Withdrawing Group (EWG) | Decreases (More Negative) | Decreases | Decreases | Decreases | Increases | Highly prone to nucleophilic attack |
This table presents generalized trends derived from computational studies on substituted aromatic heterocycles. Specific values depend on the exact substituent and computational method used.
Quantitative Structure-Activity Relationship (QSAR) studies on 1,2,4-oxadiazole derivatives have further corroborated that electronic and polarization effects of substituents are governing features for their biological interactions. tsijournals.com The specific substitution pattern in this compound would therefore be predicted to result in a distinct electronic distribution and reactivity profile, as outlined in the following table.
| Property | Predicted Effect of 3-ethyl Group | Predicted Effect of 5-(1-chloroethyl) Group | Predicted Net Effect on the Molecule |
|---|---|---|---|
| HOMO Energy | Slightly raises energy | Lowers energy | Lowered, primarily due to the C5 substituent |
| LUMO Energy | Minor effect | Significantly lowers energy | Significantly lowered |
| HOMO-LUMO Gap (ΔE) | Slightly decreases | Decreases | Decreased, indicating increased reactivity |
| Electrophilicity of Ring Carbons | Slightly decreases C3 electrophilicity | Significantly increases C5 electrophilicity | C5 is the primary site for nucleophilic attack |
This table provides a qualitative prediction based on established principles of substituent effects on heterocyclic systems.
Spectroscopic Analysis for Comprehensive Structural and Mechanistic Elucidation of 5 1 Chloroethyl 3 Ethyl 1,2,4 Oxadiazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and chemical environment of each atom can be determined.
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) for Elucidating Chemical Environments and Connectivity
The ¹H NMR spectrum of 5-(1-chloroethyl)-3-ethyl-1,2,4-oxadiazole provides a clear signature of its constituent alkyl groups. The ethyl group at the C3 position gives rise to a characteristic triplet for its methyl (CH₃) protons and a quartet for its methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. Similarly, the 1-chloroethyl group at the C5 position produces a doublet for its methyl protons and a quartet for the methine (CH) proton. The downfield shift of the methine proton is attributed to the deshielding effects of the adjacent chlorine atom and the oxadiazole ring.
The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. researchgate.net The two carbons of the oxadiazole ring (C3 and C5) are expected to resonate at low field (typically >160 ppm) due to their position within the heterocyclic, aromatic-like system. ijpcbs.com The carbons of the ethyl and chloroethyl side chains appear at higher field, with the carbon atom bonded to chlorine (CHCl) being significantly deshielded compared to the other aliphatic carbons. nih.govnih.gov
Table 1: Predicted ¹H NMR Data for this compound Data is estimated based on analogous structures and standard chemical shift values.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| -CH(Cl)CH₃ | ~1.9 | Doublet | ~7.0 | 3H |
| -CH₂CH₃ | ~1.3 | Triplet | ~7.5 | 3H |
| -CH₂CH₃ | ~2.8 | Quartet | ~7.5 | 2H |
Table 2: Predicted ¹³C NMR Data for this compound Data is estimated based on analogous structures and standard chemical shift values.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₂C H₃ | ~11 |
| -CH(Cl)C H₃ | ~21 |
| -C H₂CH₃ | ~23 |
| -C H(Cl)CH₃ | ~53 |
| Ring C3 | ~169 |
Advanced NMR Techniques (2D NMR) for Complex Structure Determination and Conformational Studies
For complex molecules or to provide definitive structural proof, two-dimensional (2D) NMR techniques are employed. ipb.ptresearchgate.net These methods reveal correlations between nuclei, confirming connectivity that might be ambiguous in 1D spectra. nih.gov
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between protons that are coupled to each other. For this molecule, it would confirm the coupling between the methyl and methylene protons of the ethyl group, and between the methyl and methine protons of the chloroethyl group, validating the identity of these two spin systems. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Reaction Monitoring
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. journalspub.com The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. documentsdelivered.com
The most prominent peaks would include C-H stretching and bending vibrations from the two alkyl groups. Crucially, characteristic absorptions for the 1,2,4-oxadiazole (B8745197) ring, such as the C=N stretching and ring C-O-C stretching vibrations, would be present. nih.govresearchgate.net The presence of the chlorine atom is confirmed by a C-Cl stretching band in the fingerprint region.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Vibration Type |
|---|---|---|
| 2950-3000 | C-H | Alkane Stretch |
| 1610-1640 | C=N | Ring Stretch |
| 1450-1470 | C-H | Alkane Bend |
| 1150-1250 | C-O-C | Ring Stretch |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. journalspub.com For this compound (C₆H₉ClN₂O), high-resolution mass spectrometry (HRMS) would confirm its elemental composition with high precision.
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight. A key diagnostic feature would be the presence of an M+2 peak with an intensity approximately one-third of the molecular ion peak, which is characteristic of a molecule containing one chlorine atom (due to the natural abundance of the ³⁷Cl isotope). researchgate.net
The fragmentation pattern provides further structural evidence. libretexts.orglibretexts.org Common fragmentation pathways for 1,2,4-oxadiazoles involve cleavage of the heterocyclic ring and loss of substituents. researchgate.netnih.gov Likely fragmentation for this compound includes the loss of a chlorine radical ([M-Cl]⁺), an ethyl radical ([M-C₂H₅]⁺), or cleavage resulting in characteristic ions representing parts of the original structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Significance |
|---|---|---|
| 160/162 | [C₆H₉ClN₂O]⁺ | Molecular ion peak (M⁺/M+2⁺) |
| 125 | [C₆H₉N₂O]⁺ | Loss of Chlorine radical (·Cl) |
| 131/133 | [C₄H₄ClN₂O]⁺ | Loss of Ethyl radical (·C₂H₅) |
Strategic Applications of 5 1 Chloroethyl 3 Ethyl 1,2,4 Oxadiazole in Modern Organic Synthesis
Utilization as a Versatile Synthetic Building Block for Novel Heterocyclic Compounds
The reactivity of 5-(1-chloroethyl)-3-ethyl-1,2,4-oxadiazole is largely dictated by the chloroethyl substituent at the C5 position. The carbon atom bonded to the chlorine is electrophilic and susceptible to nucleophilic substitution, making it an excellent handle for introducing a wide array of functional groups. This versatility allows chemists to use it as a foundational building block for a variety of more complex heterocyclic systems.
The chlorine atom can be readily displaced by a range of nucleophiles. For example, reaction with sodium azide (B81097) can produce the corresponding azido (B1232118) derivative, which can then undergo [3+2] cycloaddition reactions (click chemistry) to form triazoles. Similarly, treatment with primary or secondary amines yields amino-derivatives, while reaction with thiols or thiolate salts provides access to thioethers. These substitution reactions are fundamental for building molecular complexity.
Furthermore, the chloroethyl group can undergo elimination reactions, typically in the presence of a non-nucleophilic base, to form the corresponding 3-ethyl-5-vinyl-1,2,4-oxadiazole. This vinyl-substituted oxadiazole is a valuable monomer for polymerization and a versatile intermediate for other transformations, such as Diels-Alder reactions, epoxidation, or hydroboration-oxidation, further expanding its synthetic utility.
The 1,2,4-oxadiazole (B8745197) ring itself can participate in rearrangement reactions under thermal or photochemical conditions, such as the Boulton-Katritzky rearrangement, transforming into other heterocyclic systems. chim.it This inherent reactivity, combined with the functional handle of the chloroethyl group, makes this compound a powerful tool for generating diverse chemical libraries.
| Reactant/Condition | Intermediate/Product Type | Resulting Heterocyclic System |
|---|---|---|
| Sodium Azide (NaN₃) | Azide Derivative | 1,2,3-Triazole (via subsequent cycloaddition) |
| Ammonia (NH₃) or Primary Amines (R-NH₂) | Amino Derivative | Functionalized Amines |
| Sodium Thiolate (R-SNa) | Thioether Derivative | Functionalized Thioethers |
| Potassium tert-butoxide (t-BuOK) | Vinyl Derivative | Vinyl-1,2,4-oxadiazole |
| Heat/UV Light | Rearrangement | Various Isomeric Heterocycles |
Design and Synthesis of Chemically Diverse Analogues through Modification of the Chloroethyl and Ethyl Groups
The generation of chemical analogues is a cornerstone of drug discovery and materials science, allowing for the systematic exploration of structure-activity relationships (SAR). This compound is an ideal starting point for creating diverse libraries of analogues by modifying its two side chains.
Modification of the Chloroethyl Group: As detailed previously, the chloroethyl group is the primary site for derivatization. Nucleophilic substitution reactions can introduce a vast range of functionalities. For instance, reacting it with various substituted anilines, benzylamines, or heterocyclic amines can generate a library of compounds with diverse steric and electronic properties. These modifications can significantly impact the biological activity or material properties of the resulting molecules.
Modification of the Ethyl Group: The ethyl group at the C3 position is generally unreactive. Therefore, creating analogues with different substituents at this position requires altering the initial synthesis of the 1,2,4-oxadiazole ring. The most common synthetic route involves the cyclization of an amidoxime (B1450833) with a carboxylic acid derivative. nih.govnih.gov To create analogues of this compound, one would start with different amidoximes. For example, using benzamidoxime (B57231) instead of propanamidoxime would result in a phenyl group at the C3 position. This modularity in synthesis allows for the creation of a wide array of C3-substituted analogues.
By systematically varying the substituents at both the C3 and C5 positions, chemists can fine-tune the molecule's properties, such as solubility, lipophilicity, and receptor binding affinity.
| Target Position | Synthetic Strategy | Starting Material Change | Example Analogue |
|---|---|---|---|
| C5 Side Chain | Nucleophilic Substitution | Use of Piperidine as nucleophile | 3-Ethyl-5-(1-(piperidin-1-yl)ethyl)-1,2,4-oxadiazole |
| C5 Side Chain | Nucleophilic Substitution | Use of Sodium Phenoxide as nucleophile | 3-Ethyl-5-(1-phenoxyethyl)-1,2,4-oxadiazole |
| C3 Position | Modified Ring Synthesis | Use of Benzamidoxime | 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole |
| C3 Position | Modified Ring Synthesis | Use of Cyclopropanecarboxamidoxime | 5-(1-Chloroethyl)-3-cyclopropyl-1,2,4-oxadiazole |
Development of Target-Oriented Synthetic Routes Involving 1,2,4-Oxadiazole Scaffolds
The 1,2,4-oxadiazole scaffold is prevalent in medicinal chemistry, often appearing in compounds designed to interact with specific biological targets like enzymes or receptors. mdpi.comresearchgate.net Its rigid, planar structure and ability to participate in hydrogen bonding make it an effective pharmacophore. The development of target-oriented synthetic routes leverages these properties, using building blocks like this compound to construct molecules with a predefined biological purpose.
In a target-oriented approach, the synthesis begins with a molecular design based on the structure of the biological target. For instance, if the goal is to inhibit a specific protease enzyme, the 1,2,4-oxadiazole ring might be designed to mimic a peptide bond, while the side chains are tailored to fit into the enzyme's binding pockets.
Here, this compound serves as a key intermediate. The ethyl group might be chosen to occupy a small hydrophobic pocket (S3 pocket), while the oxadiazole core acts as a stable linker. The reactive chloroethyl group at the C5 position is then used to introduce a larger, more complex functional group designed to interact with another binding site on the enzyme (S1 or S2 pocket). For example, a multi-step synthesis could involve substituting the chlorine with a larger moiety that contains specific hydrogen bond donors and acceptors. This strategic, step-wise construction allows for the precise assembly of a potent and selective inhibitor.
This approach highlights the value of having a versatile building block where different parts of the molecule can be independently and systematically modified to optimize interactions with a biological target.
Role in Material Science Applications and Precursors for Advanced Materials
Beyond pharmaceuticals, 1,2,4-oxadiazole derivatives are finding increasing use in materials science. lifechemicals.com Their rigid, aromatic nature and electron-deficient character make them suitable components for creating liquid crystals, polymers with specific electronic properties, and other advanced materials. researchgate.netresearchgate.netresearchgate.net
This compound can serve as a precursor for such materials. As mentioned, elimination of HCl from this compound yields 3-ethyl-5-vinyl-1,2,4-oxadiazole. This vinyl monomer can be polymerized or copolymerized with other monomers (e.g., styrene, acrylates) to produce polymers incorporating the oxadiazole unit in the side chain. The properties of these polymers, such as thermal stability, refractive index, and conductivity, would be influenced by the presence of the heterocycle. Such polymers could find applications in organic light-emitting diodes (OLEDs) or as components in polymer solar cells. researchgate.netresearchgate.net
Alternatively, the chloroethyl group can be used to graft the oxadiazole moiety onto existing polymer backbones or surfaces, thereby modifying their properties. The molecule can also be elaborated into more complex structures suitable for liquid crystal applications. For instance, substitution of the chlorine with a long alkyl chain via a suitable linker could lead to mesogenic compounds. The rigid oxadiazole core would contribute to the formation of ordered liquid crystalline phases. researchgate.net
| Derived Material | Synthetic Precursor | Potential Application |
|---|---|---|
| Poly(3-ethyl-5-vinyl-1,2,4-oxadiazole) | 3-Ethyl-5-vinyl-1,2,4-oxadiazole | Organic electronics, specialty polymers |
| Oxadiazole-grafted polymers | This compound | Surface modification, functional materials |
| Liquid Crystal Molecules | Functionalized derivatives of the title compound | Display technologies |
Perspectives and Future Trajectories in 5 1 Chloroethyl 3 Ethyl 1,2,4 Oxadiazole Research
Critical Synthesis Gaps and Innovative Methodological Advancements
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is typically achieved through two primary pathways: the acylation and subsequent cyclization of amidoximes, or the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. chim.it For 5-(1-Chloroethyl)-3-ethyl-1,2,4-oxadiazole, a critical gap exists in the form of an optimized and reported synthetic protocol.
The most direct route would likely involve the reaction of propionamidoxime with an activated derivative of 2-chloropropionic acid, such as 2-chloropropionyl chloride. A significant challenge in this approach is the potential instability of the α-chloro-substituted side chain, which may be susceptible to elimination or nucleophilic substitution under harsh reaction conditions, such as high temperatures or strongly basic media.
Future research should focus on developing mild and efficient synthetic methodologies. Innovative advancements could include:
Room-Temperature Synthesis: Utilizing recently developed protocols that proceed at ambient temperatures could preserve the integrity of the chloroethyl group. nih.gov This often involves superbase media like NaOH/DMSO or the use of specific cyclization agents such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.govmdpi.com
Flow Chemistry: Continuous microreactor technology offers precise control over reaction time, temperature, and stoichiometry, minimizing byproduct formation and potentially improving the yield and safety of the synthesis.
Novel Activating Agents: Exploring a wider range of coupling reagents beyond standard carbodiimides (DCC, EDC) or acid chlorides could lead to more efficient O-acylation of the amidoxime (B1450833) intermediate under milder conditions. chim.it
| Methodology | Key Reagents/Conditions | Potential Advantages for Target Compound | Reference |
|---|---|---|---|
| Classical Amidoxime Route | Propionamidoxime + 2-Chloropropionyl chloride; Heat | Straightforward, traditional approach | chim.itresearchgate.net |
| Room-Temperature One-Pot Synthesis | Amidoxime + Carboxylic Acid Ester; NaOH/DMSO | Mild conditions, preserves sensitive functional groups | mdpi.com |
| TBAF-Mediated Cyclization | Isolated O-acylamidoxime + TBAF; THF, RT | High efficiency, simple work-up | nih.gov |
| Continuous Flow Synthesis | Microreactor setup, superheated solvents | Rapid optimization, enhanced safety, scalability |
Deepening Mechanistic Insight through Integrated Experimental and Theoretical Approaches
A comprehensive understanding of the formation and reactivity of this compound is currently absent. An integrated approach combining experimental kinetics and theoretical calculations would be crucial for elucidating reaction mechanisms.
Experimental Approaches:
Kinetic Monitoring: Utilizing techniques such as in-situ IR or NMR spectroscopy to monitor the rate of formation of the O-acylamidoxime intermediate and its subsequent cyclization to the oxadiazole ring. This would help in identifying the rate-determining step and optimizing reaction conditions.
Intermediate Isolation: Attempting to isolate and characterize the O-acyl propionamidoxime intermediate can provide definitive proof of the reaction pathway and allow for separate studies on the cyclization step. researchgate.net
Substituent Effect Studies: Synthesizing analogues with varying substituents at the C3 position and in the C5 side-chain (e.g., replacing the ethyl group with a phenyl group, or the chloroethyl with a bromoethyl group) to probe electronic and steric effects on the reaction rate and mechanism.
Theoretical Approaches:
Density Functional Theory (DFT) Calculations: Computational modeling can be employed to map the potential energy surface of the synthesis reaction. This would allow for the calculation of activation energies for different proposed pathways, the characterization of transition state structures, and an understanding of the thermodynamic stability of intermediates and products.
Molecular Orbital Analysis: Theoretical studies can shed light on the electronic properties of the molecule, such as the charge distribution and the energies of the frontier molecular orbitals (HOMO/LUMO). This is vital for predicting the regioselectivity of its reactions, particularly the reactivity of the oxadiazole ring versus the chloroethyl side chain.
Exploration of Unprecedented Chemical Transformations and Reactivity Modes
The chemical reactivity of this compound is expected to be dictated by both the 1,2,4-oxadiazole (B8745197) core and the reactive chloroethyl substituent at the C5 position. The C5 position of the oxadiazole ring is known to be electrophilic and susceptible to nucleophilic attack, which can lead to ring-opening (ANRORC-type) rearrangements. chim.it However, the 1-chloroethyl group provides a more accessible and highly reactive electrophilic center.
Future research should focus on leveraging this dual reactivity to explore novel transformations:
Side-Chain Functionalization: The chlorine atom is an excellent leaving group, making the compound a valuable building block. Its reaction with a wide array of nucleophiles (e.g., amines, azides, thiols, carboxylates) could generate a large library of novel 1,2,4-oxadiazole derivatives with diverse functionalities. This represents the most immediate and unexplored area of its chemical potential.
Elimination Reactions: Treatment with a non-nucleophilic base could induce dehydrochlorination, leading to the formation of 3-ethyl-5-vinyl-1,2,4-oxadiazole. This vinyl-substituted heterocycle could serve as a monomer for polymerization or as a substrate for various addition and cycloaddition reactions.
Superelectrophilic Activation: Inspired by studies on related heterocyclic systems, the use of Brønsted or Lewis superacids could potentially activate the chloroethyl group to form a secondary carbocation. beilstein-journals.orgnih.gov Trapping this reactive intermediate with arenes could lead to novel Friedel-Crafts-type alkylation products, a transformation not yet reported for this specific scaffold.
| Transformation Type | Potential Reagents | Expected Product Class | Significance |
|---|---|---|---|
| Nucleophilic Substitution | R-NH₂, R-SH, NaN₃, R-COONa | 5-(1-Amino/Thio/Azido (B1232118)/Oxy-ethyl) derivatives | Creates diverse chemical libraries for screening |
| Elimination | DBU, t-BuOK | 3-Ethyl-5-vinyl-1,2,4-oxadiazole | Access to polymerizable monomers and dienophiles |
| Intramolecular Cyclization | Lewis acids | Fused bicyclic systems | Generation of novel, rigid heterocyclic scaffolds |
| Friedel-Crafts Alkylation | Triflic acid (TfOH), Benzene | 5-(1-Arylethyl)-3-ethyl-1,2,4-oxadiazoles | Unprecedented C-C bond formation via superacid activation |
Broader Implications for Heterocyclic Chemistry and Applied Chemical Sciences
The study of this compound and its subsequent derivatives holds significant implications that extend beyond this single molecule.
Medicinal Chemistry: The 1,2,4-oxadiazole ring is a well-known bioisostere of esters and amides, offering improved metabolic stability and pharmacokinetic properties. rjptonline.orgnih.gov The title compound can act as a versatile scaffold for drug discovery. The derivatives synthesized via side-chain functionalization could be screened for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, which are common for this class of heterocycles. nih.govnih.gov
Materials Science: Heterocyclic compounds, including 1,2,4-oxadiazoles, are valued in materials science for their thermal stability and electronic properties. The vinyl derivative obtained through elimination could be used to develop novel polymers with a heterocyclic backbone, potentially leading to materials with unique optical or conductive properties.
Fundamental Heterocyclic Chemistry: A systematic investigation into the synthesis and reactivity of this compound would contribute valuable data to the broader field of heterocyclic chemistry. It would specifically enhance the understanding of how a reactive alkyl halide substituent at the C5 position influences the electronic nature and chemical behavior of the 1,2,4-oxadiazole ring, providing insights into the delicate interplay between side-chain and ring reactivity.
Q & A
Basic: What are the standard synthetic routes for 5-(1-Chloroethyl)-3-ethyl-1,2,4-oxadiazole?
The synthesis typically involves cyclization and functionalization steps. A common approach includes reacting precursors like 3-ethyl-1,2,4-oxadiazole with chloromethylating agents (e.g., chloromethyl methyl ether) under controlled conditions. Key steps may include:
- Cyclocondensation of carbazole derivatives with chloroacetyl chloride to form intermediate esters .
- Nucleophilic substitution to introduce the chloromethyl group, often requiring a Lewis acid catalyst (e.g., ZnI₂) and inert atmosphere to minimize side reactions .
- Purification via column chromatography or recrystallization to isolate the final product .
Basic: How is the compound characterized post-synthesis?
Characterization involves a combination of chromatographic and spectroscopic methods:
- Thin-layer chromatography (TLC) for purity assessment .
- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and structural integrity .
- Mass spectrometry (MS) for molecular weight verification .
- X-ray crystallography to resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding) in advanced studies .
Advanced: How do substitution patterns influence the compound’s reactivity and biological activity?
The chloromethyl (-CH₂Cl) and ethyl (-C₂H₅) groups critically modulate reactivity:
- The chloromethyl group enhances electrophilicity, enabling nucleophilic substitutions for further derivatization (e.g., azide or amine formation) .
- The ethyl group contributes steric bulk, potentially hindering interactions with bulky enzyme active sites while promoting hydrophobic interactions .
- Comparative studies on analogs (e.g., bromomethyl or fluorophenyl derivatives) reveal halogen-dependent variations in antimicrobial potency and enzymatic inhibition .
Advanced: What molecular interactions drive its biological activity?
Mechanistic studies on related oxadiazoles suggest:
- Hydrogen bonding between the oxadiazole ring’s nitrogen atoms and target biomolecules (e.g., enzymes like topoisomerase I) .
- Hydrophobic interactions via the ethyl and chloromethyl groups, enhancing binding affinity to lipid-rich microbial membranes or protein pockets .
- Halogen bonding (C-Cl···O/N) observed in crystal structures may stabilize ligand-target complexes .
Advanced: How can researchers resolve contradictions in reported synthesis yields?
Discrepancies in yields often arise from:
- Reaction conditions : Optimizing temperature (e.g., 60–80°C vs. room temperature) and solvent polarity (acetonitrile vs. DMF) improves reproducibility .
- Catalyst selection : Lewis acids like ZnI₂ enhance chloromethylation efficiency compared to non-catalytic methods .
- Purification techniques : Switching from recrystallization to flash chromatography reduces product loss .
Methodological: What strategies stabilize this compound during synthesis?
- Inert atmosphere : Use of N₂/Ar prevents oxidative degradation of sensitive intermediates .
- Moisture control : Anhydrous solvents and molecular sieves mitigate hydrolysis of the chloromethyl group .
- Low-temperature storage : Stabilizes the compound post-synthesis, as elevated temperatures accelerate decomposition .
Advanced: What computational methods predict its bioactivity and target engagement?
- Molecular docking : Tools like AutoDock assess binding modes to enzymes (e.g., topoisomerase I) and predict inhibitory constants (Ki) .
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .
- DFT calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
